molecular formula C20H17ClN4O2S B2654787 (E)-3-((2-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile hydrochloride CAS No. 1217254-71-1

(E)-3-((2-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile hydrochloride

Cat. No.: B2654787
CAS No.: 1217254-71-1
M. Wt: 412.89
InChI Key: ZPADDOANIVNDEO-CLNHMMGSSA-N
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Description

(E)-3-((2-Ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile hydrochloride is a synthetic small molecule characterized by a thiazole core substituted with a 3-nitrophenyl group at the 4-position and an acrylonitrile moiety functionalized with a 2-ethylphenylamino group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical research. Its molecular formula is C₂₁H₁₇N₅O₂S·HCl, with a molecular weight of 444.91 g/mol (calculated from and ). The compound is commercially available through multiple global suppliers, including Linchem (UK), Archimica Fine Chemicals (USA), and Changzhou Zhonghao Chemical Technology Co., Ltd. (China), indicating its industrial relevance .

Properties

IUPAC Name

(E)-3-(2-ethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S.ClH/c1-2-14-6-3-4-9-18(14)22-12-16(11-21)20-23-19(13-27-20)15-7-5-8-17(10-15)24(25)26;/h3-10,12-13,22H,2H2,1H3;1H/b16-12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPADDOANIVNDEO-CLNHMMGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile hydrochloride typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Amination: The 2-ethylphenylamine is introduced through a nucleophilic substitution reaction.

    Acrylonitrile Addition: The acrylonitrile moiety is added via a Knoevenagel condensation reaction, typically using a base such as piperidine in an organic solvent like ethanol.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Condensation: The acrylonitrile moiety can participate in further condensation reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Halogens (chlorine, bromine), sulfuric acid for sulfonation.

    Condensation: Aldehydes or ketones in the presence of bases like piperidine.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

    Condensation: Various acrylonitrile derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme activity.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (E)-3-((2-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile hydrochloride exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound belongs to a family of acrylonitrile derivatives with thiazole and aryl substituents. Below is a comparative analysis with structurally related analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
(E)-3-((2-Ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile hydrochloride C₂₁H₁₇N₅O₂S·HCl 2-Ethylphenyl (amino), 3-nitrophenyl (thiazol), acrylonitrile (E-configuration) 444.91 Hydrochloride salt enhances solubility; nitro group may enhance bioactivity
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile C₂₀H₁₄ClN₅O₂S 3-Chloro-2-methylphenyl (amino), 4-nitrophenyl (thiazol), acrylonitrile (Z) 423.88 Chloro substituent increases lipophilicity; Z-isomer may alter binding affinity
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile C₁₈H₁₂FN₅O₂S 2-Fluoro-5-nitrophenyl (amino), phenyl (thiazol), acrylonitrile (E) 389.38 Fluoro-nitro group improves metabolic stability; smaller size may reduce potency
(E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile C₂₅H₁₄ClN₃O₂S 4-Chlorophenyl (acrylonitrile), benzochromen-3-one (thiazol) 471.92 Benzochromenone moiety introduces π-π stacking potential; higher molecular weight

Functional Group and Bioactivity Insights

Amino Substituents: The 2-ethylphenyl group provides moderate steric bulk and lipophilicity, contrasting with the smaller 2-fluoro-5-nitrophenyl group in , which may improve membrane permeability.

Isomerism : The E-configuration in the target compound likely optimizes spatial alignment for target binding, whereas the Z-isomer in could exhibit reduced efficacy due to steric clashes.

Salt Forms : The hydrochloride salt in the target compound distinguishes it from neutral analogs, offering improved aqueous solubility for in vitro assays.

Biological Activity

(E)-3-((2-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. The compound features a thiazole moiety, which is known for its diverse biological properties, including antitumor and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by detailed research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C18H18N4O2S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This compound consists of an ethylphenyl amino group, a thiazole ring, and a nitrophenyl substituent, contributing to its unique chemical properties.

Antitumor Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antitumor activity. For instance, studies indicate that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. A notable compound with similar structural features showed an IC50 value of 1.61 µg/mL against cancer cells, suggesting that the presence of a thiazole moiety is critical for cytotoxic activity .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AA4311.98 ± 1.22
Compound BJurkat1.61 ± 1.92
This compoundHT29TBD

Neuropharmacological Effects

The compound's potential neuropharmacological effects have also been explored. Studies on related thiazole derivatives indicate that they may exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. For example, a derivative was found to have an IC50 value of 0.212 µM against MAO-B, indicating strong inhibitory potential .

Table 2: MAO Inhibition by Thiazole Derivatives

CompoundMAO TypeIC50 (µM)
Compound CMAO-B0.212
Compound DAChE0.264

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Cytotoxicity : The thiazole ring may interact with cellular targets, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as MAO and acetylcholinesterase (AChE), contributing to its neuroprotective effects.
  • Hydrophobic Interactions : Molecular dynamics simulations suggest that the compound interacts with protein targets primarily through hydrophobic contacts, facilitating its biological effects .

Case Studies

Several case studies have highlighted the efficacy of thiazole-containing compounds in clinical settings:

  • Case Study 1 : A study on a thiazole derivative demonstrated significant tumor regression in animal models, prompting further investigation into its therapeutic potential.
  • Case Study 2 : Clinical trials involving similar compounds showed promise in managing symptoms of neurodegenerative diseases, supporting the hypothesis that such compounds could be beneficial in treating conditions like Alzheimer's disease.

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